3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile
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Overview
Description
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound characterized by the presence of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the oxirane ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and oxirane structures but with an additional hydroxyphenyl group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is unique due to its combination of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChI Key |
UBMHTQPCFGWJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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